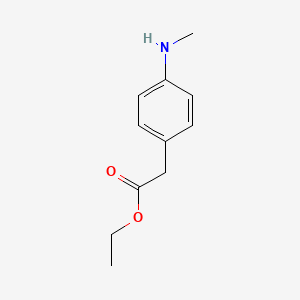
ethyl 2-(4-(methylamino)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(4-(methylamino)phenyl)acetate is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and an ethoxycarbonylmethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-ethoxycarbonylmethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
ethyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
ethyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-ethoxycarbonylaniline: An aniline derivative with an ethoxycarbonyl group attached to the benzene ring.
N-methyl-4-nitroaniline: An aniline derivative with a methyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.
Uniqueness
ethyl 2-(4-(methylamino)phenyl)acetate is unique due to the presence of both a methyl group on the nitrogen atom and an ethoxycarbonylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
68787-97-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
ethyl 2-[4-(methylamino)phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h4-7,12H,3,8H2,1-2H3 |
InChI 键 |
XUMSFHJEGJGJEQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













